3,6-Dichloro-4-nitro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

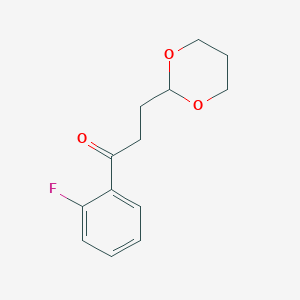

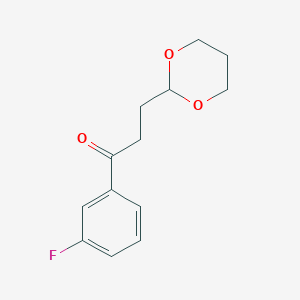

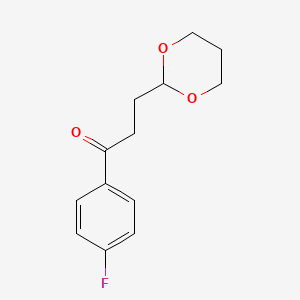

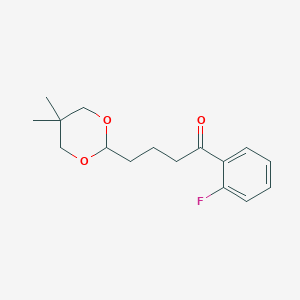

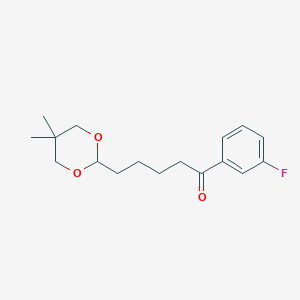

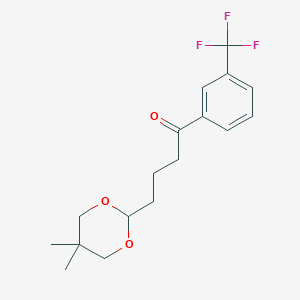

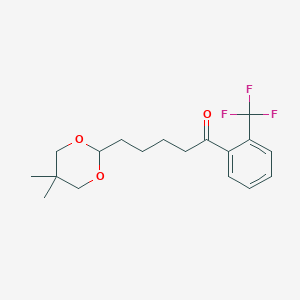

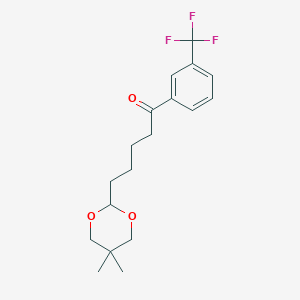

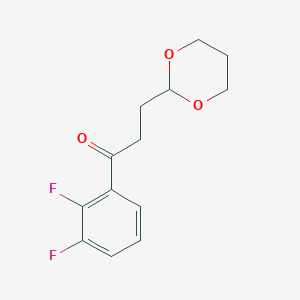

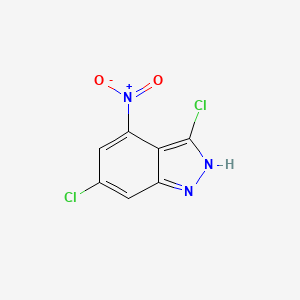

3,6-Dichloro-4-nitro-1H-indazole is a chemical compound with the molecular formula C7H3Cl2N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years due to their diverse biological activities . An efficient pathway for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives involves 1,3-dipolar cycloaddition on dipolarophile compounds . The synthesis of 3,6-Dichloro-4-nitro-1H-indazole specifically is not detailed in the available literature.Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer . The exact molecular structure of 3,6-Dichloro-4-nitro-1H-indazole is not provided in the available literature.科学的研究の応用

Synthesis of Heterocyclic Compounds

3,6-Dichloro-4-nitro-1H-indazole: is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The indazole nucleus is a common motif in several pharmacologically active molecules . Researchers have developed various synthetic strategies for indazoles, including transition metal-catalyzed reactions and reductive cyclization reactions . These methods are essential for creating compounds with potential antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .

Anticancer Agents

Indazole derivatives, including those derived from 3,6-Dichloro-4-nitro-1H-indazole , have been explored as anticancer agents. They can act as selective inhibitors of enzymes like phosphoinositide 3-kinase δ, which are implicated in the pathogenesis of various cancers . The ability to inhibit these enzymes makes indazole derivatives promising candidates for cancer therapy.

Respiratory Disease Treatment

The indazole scaffold is also being investigated for its application in treating respiratory diseases. Compounds derived from 3,6-Dichloro-4-nitro-1H-indazole may serve as selective inhibitors for specific kinases involved in respiratory pathologies, offering a targeted approach to treatment .

Antimicrobial and Antifungal Applications

Indazole-based compounds exhibit significant antimicrobial and antifungal activities. The structural modifications of 3,6-Dichloro-4-nitro-1H-indazole can lead to the development of new drugs that combat resistant strains of bacteria and fungi, addressing a critical need in infectious disease control .

Cardiovascular Therapeutics

The indazole ring system is a key feature in several cardiovascular drugs. Derivatives of 3,6-Dichloro-4-nitro-1H-indazole could be used to develop new antihypertensive medications or agents that modulate cardiovascular functions .

Neuroprotective Agents

Research has indicated that indazole derivatives can have neuroprotective effects. Modifying 3,6-Dichloro-4-nitro-1H-indazole could yield compounds that protect neuronal cells against damage, which is beneficial in the treatment of neurodegenerative diseases .

Anti-Inflammatory and Analgesic Drugs

The indazole nucleus is integral to the development of anti-inflammatory and analgesic drugs. By leveraging the chemical structure of 3,6-Dichloro-4-nitro-1H-indazole , researchers can synthesize new compounds that may offer improved efficacy and reduced side effects for treating pain and inflammation .

Agricultural Chemicals

Indazole derivatives are not limited to pharmaceutical applications; they also have potential uses in agriculture. For instance, 3,6-Dichloro-4-nitro-1H-indazole could be a starting point for creating pesticides or herbicides with novel modes of action, contributing to more effective crop protection strategies .

作用機序

The mechanism of action of indazole derivatives can vary widely depending on their specific structure and functional groups. They have been found to exhibit a range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . The specific mechanism of action of 3,6-Dichloro-4-nitro-1H-indazole is not detailed in the available literature.

Safety and Hazards

While specific safety and hazard information for 3,6-Dichloro-4-nitro-1H-indazole is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

特性

IUPAC Name |

3,6-dichloro-4-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWKZNOAASZIJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646519 |

Source

|

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-4-nitro-1H-indazole | |

CAS RN |

885522-69-0 |

Source

|

| Record name | 3,6-Dichloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。